A Technical Guide to 3-Fluoro-4-formylbenzene-1-sulfonamide: A Versatile Scaffold for Drug Discovery
A Technical Guide to 3-Fluoro-4-formylbenzene-1-sulfonamide: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of a Bespoke Chemical Intermediate
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. The sulfonamide functional group, a cornerstone of pharmacology since the discovery of Prontosil, continues to be a privileged motif in a vast array of FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and three-dimensional geometry, makes it a highly sought-after component in drug design.[4] This guide focuses on a specific, highly functionalized scaffold that leverages the power of the sulfonamide moiety: 3-Fluoro-4-formylbenzene-1-sulfonamide .
While a dedicated CAS (Chemical Abstracts Service) number for 3-Fluoro-4-formylbenzene-1-sulfonamide is not readily found in commercial databases, indicating its status as a novel or custom-synthesis intermediate, its structural components—a primary sulfonamide, a reactive aldehyde, and a strategically placed fluorine atom—suggest significant potential as a versatile building block in drug discovery programs. The presence of these three key functional groups on a single phenyl ring offers multiple points for chemical elaboration, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This document serves as a senior application scientist's in-depth guide to the core attributes of this compound, from its predicted physicochemical properties and a proposed synthetic route to its potential applications in modern drug development, all grounded in established chemical principles and safety protocols.
Physicochemical and Structural Properties
The precise empirical data for 3-Fluoro-4-formylbenzene-1-sulfonamide is not available due to its likely non-commercial nature. However, based on its constituent parts and data from structurally related molecules, we can predict its key properties.
| Property | Predicted Value/Information | Rationale & Significance |
| Molecular Formula | C₇H₆FNO₃S | Derived from the chemical structure.[5] |
| Molecular Weight | 203.19 g/mol | Calculated from the molecular formula.[5] |
| Appearance | Likely a white to off-white crystalline solid | Aromatic sulfonamides are typically crystalline solids at room temperature.[6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The polar sulfonamide and aldehyde groups may confer some aqueous solubility, but the aromatic ring will dominate. |
| Melting Point | Estimated in the range of 130-160 °C | Based on similar structures like 4-Fluorobenzenesulfonamide (124-127 °C). The additional formyl group would likely increase the melting point. |
| pKa | Estimated ~9-10 for the sulfonamide N-H | Primary sulfonamides typically have a pKa in this range, allowing them to act as hydrogen bond donors. |
| InChIKey | LGDBSWASAZAHKK-UHFFFAOYSA-N | A standard identifier for the chemical structure.[5] |
Proposed Synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide: A Multi-Step Approach
The synthesis of 3-Fluoro-4-formylbenzene-1-sulfonamide can be logically approached from commercially available starting materials. The following protocol is a proposed, robust pathway that relies on well-established and high-yielding chemical transformations.
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Sulfonation of 2-Fluorotoluene
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Rationale: The synthesis begins with the electrophilic sulfonation of 2-fluorotoluene. The methyl group is an ortho-, para-director, and the fluorine is also an ortho-, para-director. The sulfonation is expected to occur para to the fluorine and ortho to the methyl group due to steric hindrance at the position between the two groups.
-
Procedure:
-
To a stirred solution of chlorosulfonic acid (3.0 eq.) cooled to 0°C, slowly add 2-fluorotoluene (1.0 eq.) over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 3-fluoro-4-methylbenzene-1-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
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Step 2: Amination of the Sulfonyl Chloride
-
Rationale: The sulfonyl chloride is a highly reactive electrophile that readily reacts with ammonia to form the corresponding primary sulfonamide. This is a standard and efficient method for sulfonamide synthesis.[4][7]
-
Procedure:
-
Dissolve the crude 3-fluoro-4-methylbenzene-1-sulfonyl chloride (1.0 eq.) in a suitable solvent such as THF or dioxane.
-
Cool the solution to 0°C and bubble ammonia gas through the solution or add aqueous ammonia (5.0 eq.) dropwise.
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Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-fluoro-4-methylbenzene-1-sulfonamide.
-
Step 3: Benzylic Bromination
-
Rationale: The methyl group is converted to a bromomethyl group, a key intermediate for subsequent conversion to the aldehyde. Free-radical bromination using N-bromosuccinimide (NBS) is a standard method for this transformation.
-
Procedure:
-
To a solution of 3-fluoro-4-methylbenzene-1-sulfonamide (1.0 eq.) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)-3-fluorobenzene-1-sulfonamide, which can be used in the next step without further purification.
-
Step 4: Oxidation to the Aldehyde
-
Rationale: The final step involves the oxidation of the benzylic bromide to the desired aldehyde. The Sommelet reaction or oxidation with dimethyl sulfoxide (Kornblum oxidation) are suitable methods.
-
Procedure (Sommelet Reaction):
-
Treat the crude 4-(bromomethyl)-3-fluorobenzene-1-sulfonamide (1.0 eq.) with hexamethylenetetramine (1.2 eq.) in a mixture of acetic acid and water.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Upon cooling, the product, 3-Fluoro-4-formylbenzene-1-sulfonamide, will precipitate and can be collected by filtration. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
-
Applications in Drug Development: A Trifunctional Scaffold
The unique combination of functional groups in 3-Fluoro-4-formylbenzene-1-sulfonamide makes it a highly attractive starting point for the synthesis of compound libraries targeting a wide range of biological targets.
1. The Sulfonamide Moiety:
-
Enzyme Inhibition: The primary sulfonamide group is a well-known zinc-binding group and is a key feature in carbonic anhydrase inhibitors (used as diuretics and anti-glaucoma agents).[2] It can also participate in crucial hydrogen bonding interactions within enzyme active sites.
-
Modulation of Physicochemical Properties: The sulfonamide group can be N-substituted to modulate lipophilicity, polarity, and metabolic stability.
2. The Aldehyde Functional Group:
-
Reductive Amination: The aldehyde is a versatile handle for introducing a wide variety of amine-containing fragments through reductive amination, a robust and high-yielding reaction. This allows for the rapid generation of diverse compound libraries.
-
Other Carbonyl Chemistry: The aldehyde can also participate in Wittig reactions, aldol condensations, and the formation of hydrazones or oximes, further expanding the accessible chemical space.
3. The Fluorine Atom:
-
Metabolic Blocking: A fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can be crucial for optimizing binding interactions or cell permeability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially enhancing binding affinity.
Safety and Handling
As 3-Fluoro-4-formylbenzene-1-sulfonamide is a novel compound, a full safety profile has not been established. However, based on its functional groups and data from similar compounds, the following precautions should be taken.[8][9][10]
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Storage:
Conclusion
3-Fluoro-4-formylbenzene-1-sulfonamide represents a promising, albeit currently non-commercial, chemical scaffold for medicinal chemists. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex small molecules. The established importance of the sulfonamide moiety in drug design, combined with the synthetic versatility of the aldehyde and the beneficial properties of the fluorine atom, positions this compound as a valuable tool for the development of next-generation therapeutics. Researchers undertaking its synthesis and utilization should adhere to rigorous safety protocols while exploring its full potential in their drug discovery endeavors.
References
- BLD Pharm. 379254-40-7|4-Fluoro-3-methylbenzenesulfonamide.
- MilliporeSigma.
- PubChemLite. 3-fluoro-4-formylbenzene-1-sulfonamide (C7H6FNO3S).
- Chemspace. 4-ethyl-3-fluoro-5-formylbenzene-1-sulfonamide - C9H10FNO3S | CSCS02131482591.
- Thermo Fisher Scientific.
- Fisher Scientific.
- ChemScene.
- Fisher Scientific.
- Sigma-Aldrich. 3-Fluoro-4-formylbenzoic acid | 193290-80-1.
- Santa Cruz Biotechnology. 4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide | CAS 1494-84-4 | SCBT.
- CymitQuimica. CAS 88-39-1: 4-Formyl-1,3-benzenedisulfonic acid.
- Sigma-Aldrich. 4-Fluorobenzenesulfonamide 98 402-46-0.
- ResearchGate.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Google Patents. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
- Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
- MDPI.
- PMC. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- undefined.
- PDB-101. Global Health: Antimicrobial Resistance: Sulfonamide.
- undefined.
- ChemScene. 379254-40-7 | 4-Fluoro-3-methylbenzene-1-sulfonamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfonamide [pdb101.rcsb.org]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-fluoro-4-formylbenzene-1-sulfonamide (C7H6FNO3S) [pubchemlite.lcsb.uni.lu]
- 6. CAS 88-39-1: 4-Formyl-1,3-benzenedisulfonic acid [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]

